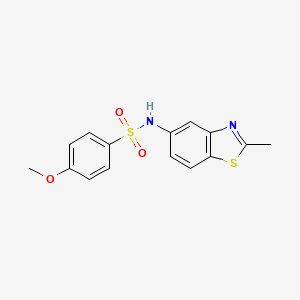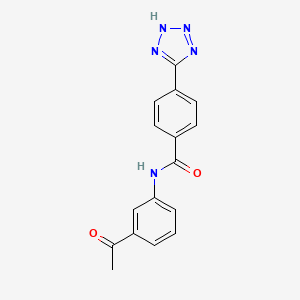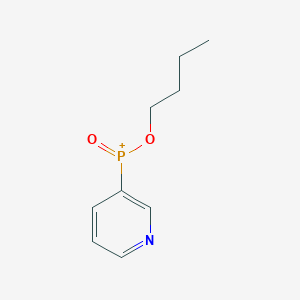![molecular formula C18H16N4O B12526823 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde CAS No. 652987-58-1](/img/structure/B12526823.png)
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a bis(pyridin-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-{Bis[(pyridin-2-yl)amino]methyl}benzoic acid.
Reduction: 4-{Bis[(pyridin-2-yl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The compound’s pyridine rings can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid
- **Bis(pyridin-2-ylmethyl)amine
- **3,5-Bis(pyridin-2-yl)-1,2,4-triazolate
Uniqueness
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
652987-58-1 |
|---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-[bis(pyridin-2-ylamino)methyl]benzaldehyde |
InChI |
InChI=1S/C18H16N4O/c23-13-14-7-9-15(10-8-14)18(21-16-5-1-3-11-19-16)22-17-6-2-4-12-20-17/h1-13,18H,(H,19,21)(H,20,22) |
InChI Key |
ICMCHBDLNBJVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)





